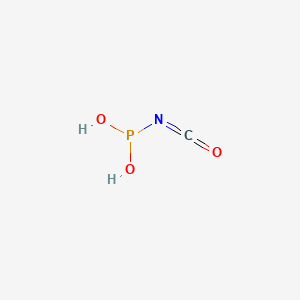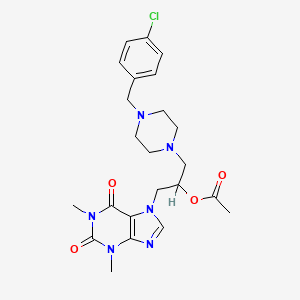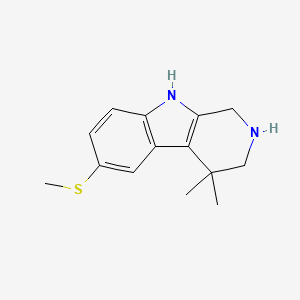
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- is a complex organic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridine ring fused to an indole ring, and additional tetrahydro and methylthio groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the enamine bond of 1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole derivatives can be subjected to ozonolysis . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like IBX, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of indolyl-β-carboline alkaloids, while reduction and substitution reactions can yield various functionalized derivatives .
Applications De Recherche Scientifique
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of neuroprotective agents and inhibitors of enzymes such as HDAC6 and CDK4.
Neurodegenerative Disease Research: The compound is employed in studies related to neurodegenerative diseases, including the development of potential therapeutic agents.
Alkaloid Synthesis: It serves as a reactant in the synthesis of various alkaloids, which are important in pharmaceutical research.
Mécanisme D'action
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as monoamine oxidase (MAO) and indoleamine 2,3-dioxygenase (IDO), which are involved in neurotransmitter metabolism and immune response regulation . By inhibiting these enzymes, the compound can modulate various biological processes, potentially offering therapeutic benefits in conditions like Parkinson’s disease and cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norharmane: A β-carboline derivative with similar structural features but lacking the tetrahydro and methylthio groups.
6-Methoxy-1,2,3,4-tetrahydro-β-carboline: Another related compound with a methoxy group instead of the methylthio group.
Uniqueness
The uniqueness of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
13608-26-9 |
|---|---|
Formule moléculaire |
C14H18N2S |
Poids moléculaire |
246.37 g/mol |
Nom IUPAC |
4,4-dimethyl-6-methylsulfanyl-1,2,3,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C14H18N2S/c1-14(2)8-15-7-12-13(14)10-6-9(17-3)4-5-11(10)16-12/h4-6,15-16H,7-8H2,1-3H3 |
Clé InChI |
FVZIIOPEMFNNML-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCC2=C1C3=C(N2)C=CC(=C3)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


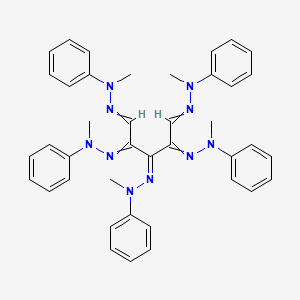
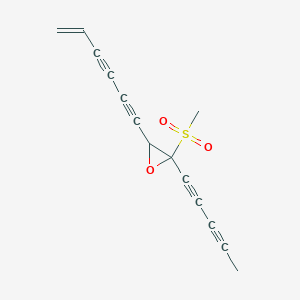
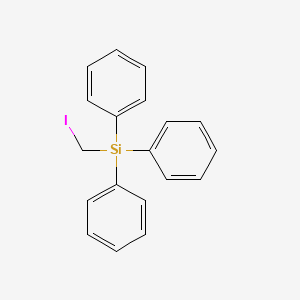
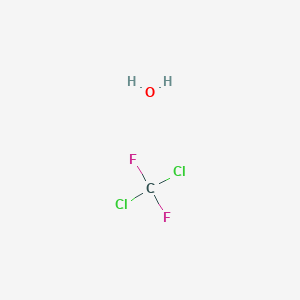
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
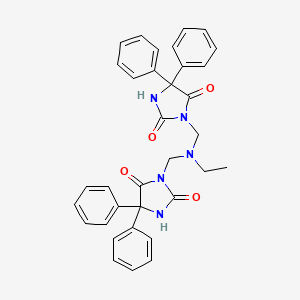
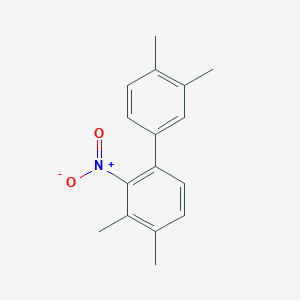

![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
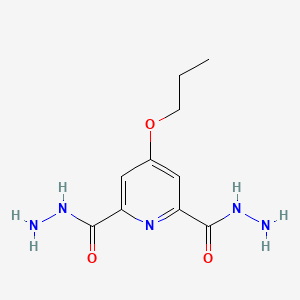
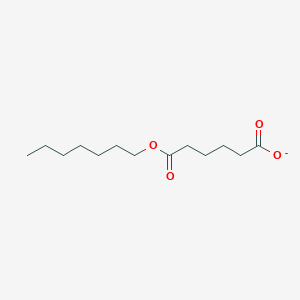
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
